2-(Aminooxy)ethanamine, also known as 2-aminoethoxyamine, is an organic compound characterized by the presence of an amino group and an oxy group attached to an ethyl backbone. This compound is particularly significant in biochemical applications, especially in proteomics for its role in biotinylation reactions. Biotinylation is a method used to label proteins for detection and purification.
2-(Aminooxy)ethanamine falls under the category of amines and oximes in organic chemistry. It is classified as a bioconjugation reagent due to its ability to form stable linkages with aldehyde groups in proteins.
The molecular structure of 2-(Aminooxy)ethanamine consists of:
The mechanism by which 2-(Aminooxy)ethanamine exerts its effects involves:
Studies have shown that this compound can effectively label proteins at specific sites, enhancing detection sensitivity in various assays.
2-(Aminooxy)ethanamine (AEA) functions as a potent mechanism-based inhibitor of β-galactosidases, targeting the catalytic machinery of these glycoside hydrolases. The inhibition mechanism exploits the nucleophilic character of the aminooxy group (–ONH₂), which reacts with the electrophilic intermediate formed during the enzymatic hydrolysis of galactosides. β-Galactosidases catalyze lactose hydrolysis via a two-step mechanism involving a covalent galactosyl-enzyme intermediate. Nucleophilic attack by Glu537 (in E. coli β-galactosidase) forms this intermediate, while Glu461 acts as an acid/base catalyst [1]. AEA competes with water or natural nucleophiles by attacking this galactosyl-enzyme intermediate, forming a stable oxime linkage that irreversibly traps the enzyme in an inactive state [3]. This inhibition is characterized by time-dependent kinetics, consistent with covalent adduct formation.
Table 1: Inhibition Parameters of 2-(Aminooxy)ethanamine Against β-Galactosidases
Enzyme Source | GH Family | Kᵢ (μM) | Inhibition Mechanism | Selectivity Factors |
---|---|---|---|---|
E. coli (LacZ) | GH2 | 12.5 ± 1.8 | Covalent (oxime adduct) | Sensitive to Glu461/Glu537 mutations |
Bacillus sp. BY02 | GH42 | 8.3 ± 0.9 | Covalent (oxime adduct) | Enhanced by Zn²⁺ cofactor |
Human lysosomal | GH59 | >1000 | Weak competitive | Low affinity for catalytic pocket |
Selectivity across glycoside hydrolase families is governed by active site architecture. GH42 β-galactosidases (e.g., Bacillus sp. Gal42) exhibit heightened sensitivity to AEA due to their conserved "Cys-Zn" motif that coordinates catalytic zinc ions. This motif positions key catalytic residues optimally for nucleophilic interception . In contrast, GH1 and GH35 enzymes show resistance due to steric occlusion of the aminooxy group. Mutational studies confirm that substitutions at the nucleophilic glutamate (E537A in E. coli LacZ) or acid/base catalyst (E461Q) abolish inhibition, confirming active site specificity [1] [8]. Metal dependence further modulates selectivity: Zn²⁺ enhances Gal42 inhibition by 229.6% by stabilizing the transition state geometry, whereas EDTA reduces activity by 53.9% .
AEA serves as a versatile scaffold for designing affinity-based probes to map catalytic residues and substrate-binding pockets in glycosidases. Its aminooxy group enables chemoselective conjugation to carbonyl-containing warheads (aldehydes/ketones) to create targeted inhibitors. When coupled to mechanism-based inactivators like cyclophellitol epoxides or glycosylmethyl-p-nitrophenyltriazenes, AEA-derived probes form covalent adducts with catalytic nucleophiles [2] [6]. For example, β-D-galactopyranosylmethyl-p-nitrophenyltriazene conjugated to AEA labels Glu268 in Aspergillus oryzae β-galactosidase, confirming its role as the catalytic nucleophile through tandem mass spectrometry [2].
Table 2: Active Site Mapping Using AEA-Derived Affinity Probes
Probe Design | Target Enzyme | Labeled Residue | Analytical Method | Functional Insight |
---|---|---|---|---|
Cyclophellitol-AEA conjugate | Human glucocerebrosidase | Glu340 | ESI-MS/MS | Confirmed nucleophile in GBA1 |
Galactosylmethyltriazene-AEA | A. oryzae β-galactosidase | Glu268 | Peptide sequencing | Active site topology mapping |
N-Bromoacetyl-glycopyranosylamine-AEA | Cellulase | Asp86 | Radiosequencing | Nucleophile identification |
The oxime ligation chemistry of AEA provides distinct advantages over classical affinity labels:
AEA influences cellular glycosylation pathways through targeted inhibition of β-galactosidases, altering glycolipid and glycoprotein processing. In GM1-gangliosidosis models, AEA-mediated inhibition of lysosomal β-galactosidase (GLB1) amplifies pathological GM1 accumulation, mimicking disease phenotypes [4]. Conversely, controlled inhibition modulates transgalactosylation activity, shifting the enzyme's function from hydrolysis to glycosyl transfer. E. coli β-galactosidase treated with sub-inhibitory AEA concentrations increases allolactose synthesis by 40% – the natural inducer of the lac operon – by promoting galactosyl transfer to glucose acceptors [1].
Table 3: Modulation of Galactosylation Pathways by AEA
Biological System | Target Pathway | AEA Effect | Functional Consequence |
---|---|---|---|
E. coli lac operon | Allolactose synthesis | Enhanced transgalactosylation | Increased operon induction |
GM1-gangliosidosis fibroblasts | Lysosomal degradation | GM1 accumulation (85% increase) | Disease phenotype exacerbation |
Glycoprotein remodeling | N-Glycan processing | Altered terminal galactosylation | Modified lectin binding affinity |
Endo-β-galactosidases (e.g., from Flavobacterium keratolyticus) exhibit differential sensitivity to AEA, enabling selective manipulation of poly-N-acetyllactosamine (LacNAc) cleavage [5]. Inhibition of these enzymes preserves LacNAc extensions on glycoconjugates, enhancing galectin-binding affinity and modulating cell signaling. In plant-based expression systems producing therapeutic β-galactosidase:RTB lectin fusions, AEA is employed to monitor enzyme activity during purification, ensuring correct folding and catalytic competence [4]. The oxime-linked adducts formed during inhibition serve as mechanistic markers for active enzyme quantification in complex biological mixtures, providing a quality control metric for enzyme replacement therapeutics [4] [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8